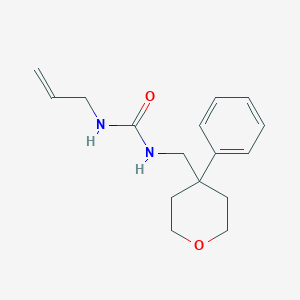

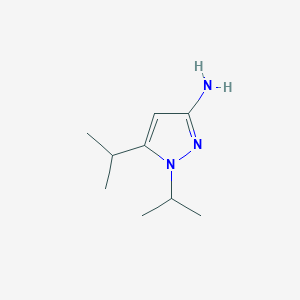

![molecular formula C9H11F3O2 B2798120 2-三氟甲基双环[2,2,1]庚烷-2-羧酸 CAS No. 1896752-94-5](/img/structure/B2798120.png)

2-三氟甲基双环[2,2,1]庚烷-2-羧酸

描述

“2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” is a complex organic compound. It is a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates has been achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” is derived from the bicyclo[2.2.1]heptane scaffold . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving “2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” are likely to be complex due to the presence of the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .科学研究应用

生物催化剂被羧酸抑制

包括结构类似于2-三氟甲基双环[2,2,1]庚烷-2-羧酸的羧酸在工业化学品的微生物生产中发挥着重要作用。由于这些酸影响细胞膜完整性和内部 pH 值,因此它们可以在低于预期产率的浓度下抑制微生物生长。了解这种抑制的机制对于为工业应用设计更强大的微生物菌株至关重要 (Jarboe, Royce, & Liu, 2013)。

多氟烷基化学品的环境降解

2-三氟甲基双环[2,2,1]庚烷-2-羧酸在结构上相关的多氟烷基化学品的环境归宿和微生物降解已得到广泛研究。这些研究对于了解此类化合物如何在环境中分解以及全氟烷基酸的潜在形成至关重要,突出了有效生物降解和监测策略的必要性 (Liu & Avendaño, 2013)。

工业应用中的氟化化学品

对全氟烷基羧酸和磺酸的长链氟化替代品的的研究,其中包括 2-三氟甲基双环[2,2,1]庚烷-2-羧酸等化合物,重点关注其环境释放、持久性以及对人类和环境的暴露。该综述呼吁进行进一步的研究,以填补这些化学品的安全性和环境影响方面的知识空白 (Wang, Cousins, Scheringer, & Hungerbühler, 2013)。

了解全氟烷基酸的生物蓄积

对全氟烷基酸生物蓄积的研究,涉及 2-三氟甲基双环[2,2,1]庚烷-2-羧酸和类似化合物的环境行为,表明它们的生物蓄积潜力明显低于更持久的亲脂性化合物。这项研究提供了对这些化合物环境持久性和潜在人类健康影响的见解 (Conder, Hoke, de Wolf, Russell, & Buck, 2008)。

羧酸蒸汽对腐蚀的影响

已经研究了包括与 2-三氟甲基双环[2,2,1]庚烷-2-羧酸在结构上相关的羧酸蒸汽对铜腐蚀的影响,显示了不同酸的相对侵蚀性。这项研究对于了解此类化合物存在的工业环境中的潜在腐蚀机制非常重要 (Bastidas & La Iglesia, 2007)。

未来方向

属性

IUPAC Name |

2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c10-9(11,12)8(7(13)14)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPCQKBCFSEPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2798037.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2798039.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2798041.png)

![Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2798042.png)

![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)

![4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)